(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a methoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a trifluoromethylphenyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds with triazole and pyrimidine moieties are typically synthesized using multistep synthetic routes .Molecular Structure Analysis
The compound’s structure includes a triazolopyrimidine core, which is a common feature in many biologically active compounds. This core can interact with biological targets through hydrogen bonding and dipole interactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the piperazine ring could potentially undergo N-alkylation reactions, and the methoxy group could be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the polar triazole and pyrimidine rings and the nonpolar phenyl rings could impact the compound’s solubility and stability .Scientific Research Applications
Antagonist Activity : A study by Watanabe et al. (1992) synthesized derivatives similar to the mentioned compound, showing potent 5-HT2 antagonist activity, which can be significant for neurological research (Watanabe et al., 1992).
Antimicrobial Activities : Bektaş et al. (2007) reported the synthesis of novel triazole derivatives and their screening for antimicrobial activities. Such compounds, including triazoles, are crucial for developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Pyrazolo[5,1‐c]triazines : Abdelhamid et al. (2012) explored the synthesis of various triazolo[4,3-a]pyrimidines, providing insights into the chemical properties and potential applications of such compounds (Abdelhamid et al., 2012).
Biological Activity of Triazole Analogues : Nagaraj et al. (2018) synthesized triazole analogues of piperazine and evaluated their antibacterial activity. This highlights the biomedical significance of triazoles in treating bacterial infections (Nagaraj et al., 2018).
DPP-IV Inhibitors for Diabetes Treatment : Yu-tao (2009) synthesized a fused triazole derivative that acts as an inhibitor of the dipeptidyl peptidase-IV enzyme, indicating its potential use in treating type 2 diabetes (Yu-tao, 2009).
Treatment of Advanced Prostate Cancer : Bradbury et al. (2013) discovered a small-molecule androgen receptor downregulator, based on triazolopyridazine moiety, for treating advanced prostate cancer (Bradbury et al., 2013).
Potential Antihypertensive Agents : Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, suggesting their potential as antihypertensive agents (Bayomi et al., 1999).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O2/c1-35-18-7-5-17(6-8-18)33-21-19(29-30-33)20(27-14-28-21)31-9-11-32(12-10-31)22(34)15-3-2-4-16(13-15)23(24,25)26/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKXMNGFXRHYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.